molecular formula C20H24N6O2 B2378330 1,6,7-Trimethyl-8-{2-[methylbenzylamino]ethyl}-1,3,5-trihydro-4-imidazolino[1, 2-h]purine-2,4-dione CAS No. 919035-06-6

1,6,7-Trimethyl-8-{2-[methylbenzylamino]ethyl}-1,3,5-trihydro-4-imidazolino[1, 2-h]purine-2,4-dione

Cat. No.: B2378330
CAS No.: 919035-06-6
M. Wt: 380.452
InChI Key: CIWMBXOCCPXJCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,6,7-Trimethyl-8-{2-[methylbenzylamino]ethyl}-1,3,5-trihydro-4-imidazolino[1, 2-h]purine-2,4-dione is a complex organic compound with a unique structure that has garnered interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6,7-Trimethyl-8-{2-[methylbenzylamino]ethyl}-1,3,5-trihydro-4-imidazolino[1, 2-h]purine-2,4-dione typically involves multiple steps, starting from readily available precursors. The synthetic route may include:

    Formation of the purine core: This step involves the cyclization of appropriate intermediates to form the purine ring system.

    Introduction of the imidazolino group: This step involves the addition of the imidazolino moiety to the purine core under specific reaction conditions.

    Alkylation and amination:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of efficient catalysts, high-throughput reaction conditions, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,6,7-Trimethyl-8-{2-[methylbenzylamino]ethyl}-1,3,5-trihydro-4-imidazolino[1, 2-h]purine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzylaminoethyl side chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized purine derivatives, while substitution reactions can introduce various functional groups to the benzylaminoethyl side chain.

Scientific Research Applications

1,6,7-Trimethyl-8-{2-[methylbenzylamino]ethyl}-1,3,5-trihydro-4-imidazolino[1, 2-h]purine-2,4-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1,6,7-Trimethyl-8-{2-[methylbenzylamino]ethyl}-1,3,5-trihydro-4-imidazolino[1, 2-h]purine-2,4-dione involves its interaction with specific molecular targets within cells. This compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Shares a similar purine core structure but lacks the imidazolino and benzylaminoethyl groups.

    Theophylline: Another purine derivative with similar stimulant properties but different functional groups.

    Adenosine: A naturally occurring purine nucleoside with distinct biological functions.

Uniqueness

1,6,7-Trimethyl-8-{2-[methylbenzylamino]ethyl}-1,3,5-trihydro-4-imidazolino[1, 2-h]purine-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-[2-[benzyl(methyl)amino]ethyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O2/c1-13-14(2)26-16-17(24(4)20(28)22-18(16)27)21-19(26)25(13)11-10-23(3)12-15-8-6-5-7-9-15/h5-9H,10-12H2,1-4H3,(H,22,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIWMBXOCCPXJCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCN(C)CC4=CC=CC=C4)N(C(=O)NC3=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.